

Related compounds to (2-Amino-5-bromo-3-methoxyphenyl)methanol

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Compound of Interest

Compound Name: (2-Amino-5-bromo-3-methoxyphenyl)methanol

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An In-depth Technical Guide to **(2-Amino-5-bromo-3-methoxyphenyl)methanol** and Its Structurally Related Compounds for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **(2-amino-5-bromo-3-methoxyphenyl)methanol**, a key chemical intermediate, and its structurally related analogs. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize substituted aminophenylmethanols and their derivatives as versatile building blocks for novel molecular entities.

The Core Scaffold: (2-Amino-5-bromo-3-methoxyphenyl)methanol

(2-Amino-5-bromo-3-methoxyphenyl)methanol, identified by CAS number 953039-12-8, is a substituted aromatic compound featuring a highly functionalized benzene ring.^{[1][2]} Its structure is characterized by the presence of an aminomethyl group (-CH₂OH), an amino group (-NH₂), a bromine atom (-Br), and a methoxy group (-OCH₃) strategically positioned on the phenyl ring. This unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (bromo) groups, along with the reactive benzylic alcohol, makes it a valuable intermediate in organic synthesis.

The inherent reactivity of its functional groups allows for a wide range of chemical transformations. The amino group can undergo diazotization, acylation, and alkylation; the benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution; and the bromine atom can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents.

Physicochemical Properties

Property	Value	Source
CAS Number	953039-12-8	[1]
Molecular Formula	C ₈ H ₁₀ BrNO ₂	[1]
Purity	Typically ≥95%	[3]

A Landscape of Structurally Related Compounds

The utility of **(2-amino-5-bromo-3-methoxyphenyl)methanol** is amplified by the accessibility of a diverse array of structural analogs. These related compounds, often differing by a single functional group or substitution pattern, provide a toolkit for systematically investigating structure-activity relationships (SAR) in drug discovery and for fine-tuning the properties of advanced materials.

Key Structural Analogs and Derivatives

Compound Name	CAS Number	Key Differentiating Feature(s)
(2-Amino-5-bromophenyl)methanol	20712-12-3	Lacks the 3-methoxy group.[4]
(2-Amino-3,5-dibromophenyl)methanol	50739-76-9	Features a second bromine atom at the 3-position instead of a methoxy group.[5]
(2-Amino-5-methoxyphenyl)methanol	55414-72-7	The parent compound, lacking the 5-bromo substituent.[6]
(2-Amino-3-bromo-5-methoxyphenyl)methanol	2173075-90-4	An isomer with the positions of the bromo and methoxy groups interchanged.[7]
(2-Amino-5-bromo-3-methoxyphenyl)-phenylmethanone	177734373	The benzylic alcohol is oxidized to a benzophenone derivative.[8]
2-Amino-3-methoxybenzoic acid	3177-80-8	The benzylic alcohol is replaced by a carboxylic acid group.[9]

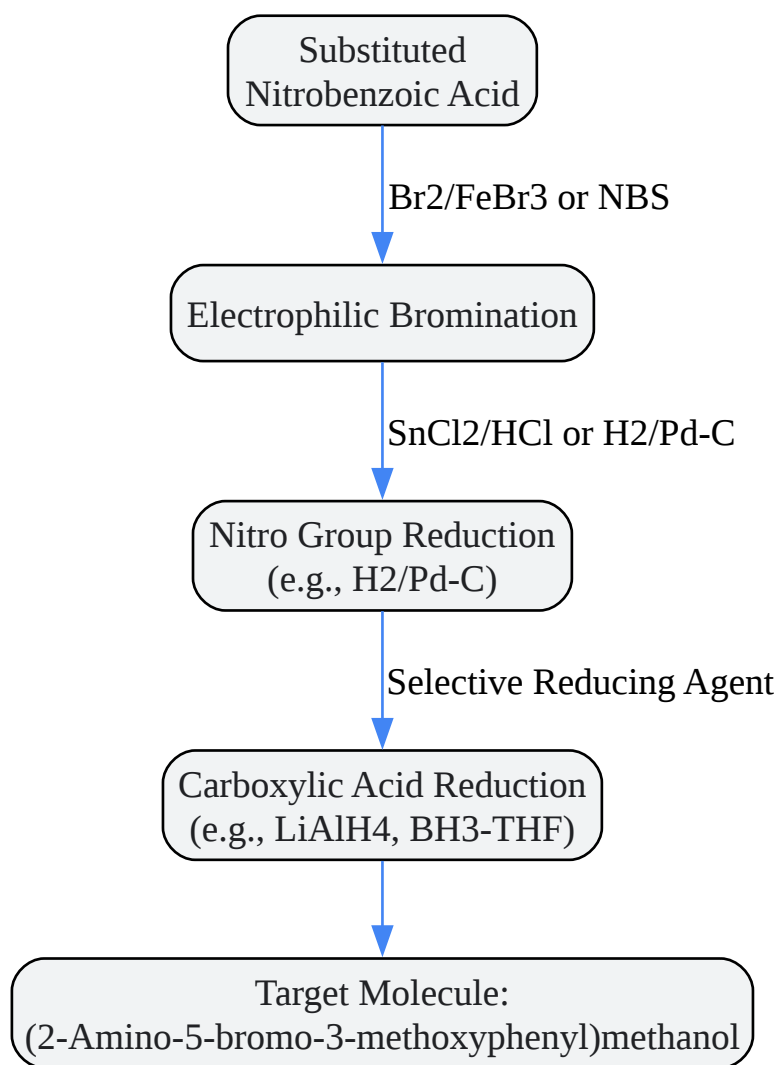
Synthetic Strategies and Methodologies

The synthesis of **(2-amino-5-bromo-3-methoxyphenyl)methanol** and its analogs typically involves a multi-step sequence starting from commercially available precursors. A common strategy involves the functionalization of a substituted nitrobenzene, followed by reduction of the nitro group to an amine.

General Synthetic Workflow

A plausible and efficient route to this class of compounds begins with a substituted methoxy-nitrobenzoic acid. The sequence of reactions—bromination, nitro group reduction, and carboxylic acid reduction—can be strategically ordered to achieve the desired substitution pattern. The causality behind this choice lies in the directing effects of the substituents on the

aromatic ring during electrophilic substitution (e.g., bromination) and the chemoselectivity of the reduction steps.



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Caption: Generalized synthetic workflow for preparing substituted aminophenylmethanols.

Protocol: Reduction of a Nitrobenzoic Acid Precursor

This protocol describes the reduction of a nitro group in the presence of a carboxylic acid, a key transformation in the synthesis of related aminobenzoic acids which are precursors to the title compound's analogs. The procedure is adapted from the synthesis of 2-amino-5-methoxybenzoic acid.[10]

Objective: To selectively reduce the nitro group of a substituted nitrobenzoic acid to an amine.

Materials:

- 5-Methoxy-2-nitrobenzoic acid (reactant)
- 10% Palladium on carbon (Pd/C) (catalyst)
- Tetrahydrofuran (THF), anhydrous (solvent)
- Hydrogen (H₂) gas supply (e.g., balloon)
- Celite or a similar filter aid
- Round-bottom flask
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 5-methoxy-2-nitrobenzoic acid (e.g., 30.0 g, 152.2 mmol) in anhydrous THF (250 mL).[\[10\]](#)
- Catalyst Addition: Carefully add 10% Pd/C (e.g., 300 mg) to the solution. The catalyst should be handled with care as it can be pyrophoric.
- Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.
- Reaction Monitoring: Stir the mixture vigorously at room temperature for approximately 18 hours.[\[10\]](#) The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.
- Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional THF to ensure complete

recovery of the product.

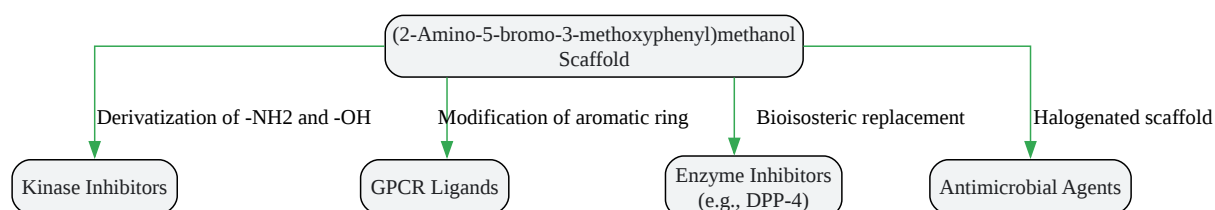
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 2-amino-5-methoxybenzoic acid, which can be purified further by recrystallization if necessary. [\[10\]](#)

Trustworthiness of the Protocol: This hydrogenation method is a well-established and reliable method for the reduction of aromatic nitro groups. The use of a heterogeneous catalyst (Pd/C) simplifies purification, as it can be easily removed by filtration. The reaction is typically high-yielding (often >95%) and proceeds under mild conditions. [\[10\]](#)

Applications in Medicinal Chemistry and Drug Discovery

The aminobenzyl alcohol scaffold and its oxidized form, the aminobenzoic acid, are considered "privileged structures" in medicinal chemistry. They are key components in a wide range of biologically active molecules. The diverse substitution patterns available for the **(2-amino-5-bromo-3-methoxyphenyl)methanol** family allow for fine-tuning of steric and electronic properties, which is critical for optimizing ligand-receptor interactions.

While specific biological activities for the title compound are not extensively documented in publicly available literature, its structural motifs are present in compounds targeting various biological systems. The amino and hydroxyl/carboxyl groups can act as hydrogen bond donors and acceptors, while the aromatic ring can engage in π -stacking interactions with biological targets. The bromine atom can serve as a handle for further synthetic modifications or enhance binding affinity through halogen bonding.



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Caption: Potential applications of the core scaffold in drug discovery programs.

For instance, the related 2-amino-3-methoxybenzoic acid is a known intermediate in the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for treating type 2 diabetes, and in the development of cyclin-dependent kinase 1 (CDK1)/cyclin B inhibitors as potential antitumor agents.^[11] This underscores the value of this chemical family as starting points for the synthesis of complex, pharmacologically active molecules.^[11]

Conclusion and Future Directions

(2-Amino-5-bromo-3-methoxyphenyl)methanol and its related compounds represent a versatile and valuable class of chemical building blocks. The strategic placement of multiple reactive functional groups on a single aromatic scaffold provides a platform for the efficient construction of complex molecular architectures. For researchers in drug discovery, these compounds offer a rich starting point for fragment-based design and lead optimization campaigns. The ability to systematically vary substituents around the core scaffold is essential for probing structure-activity relationships and developing potent and selective therapeutic agents. Future research will likely focus on expanding the library of derivatives through advanced synthetic methodologies, including late-stage functionalization and biocatalysis, and on exploring their applications in novel therapeutic areas and materials science.

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